4,5-Dimethyl-2-pivalamidothiophene-3-carboxamide
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of thiophene derivatives and contains both amide and trimethylsilyl functional groups.
- Thiophenes are heterocyclic aromatic compounds containing a five-membered ring with one sulfur atom.
- The trimethylsilyl group (SiMe₃) is often used as a protecting group in organic synthesis.
4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide: CH3−C(NH2)−C(CH3)=C(CH3)−S(SiMe3)
Preparation Methods
- The synthesis of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide involves several steps:
Silylanization: Methyl propiolate reacts with a silylating agent (e.g., trimethylsilyl chloride) to form the trimethylsilyl-substituted propiolate.
Cyclization: The silylated propiolate undergoes cyclization to form the thiophene ring.
Selective Hydrolysis: The ester group in the cyclized compound is selectively hydrolyzed to yield the carboxylic acid.
Amidation: The carboxylic acid reacts with ammonia or an amine to form the amide.
- The procedure offers advantages such as readily available starting materials, mild reaction conditions, easily purified intermediates, and high yields.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
4,5-Dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide: can undergo various reactions:
Scientific Research Applications
- In chemistry, this compound serves as a building block for more complex molecules.
- In biology and medicine, it may have applications as a potential drug candidate due to its unique structure.
- In industry, it could be used in materials science or as a precursor for functionalized polymers.
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific application.
- It may interact with biological targets (e.g., enzymes, receptors) or participate in chemical reactions.
Comparison with Similar Compounds
- Similar compounds include other thiophenes, amides, and silylated derivatives.
- The uniqueness of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide lies in its combination of functional groups.
Remember that this compound has potential for scale production and further exploration in research and development
Properties
Molecular Formula |
C12H18N2O2S |
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Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2S/c1-6-7(2)17-10(8(6)9(13)15)14-11(16)12(3,4)5/h1-5H3,(H2,13,15)(H,14,16) |
InChI Key |
LERQGVNKJFCEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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